(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropylmethoxy and methoxycarbonyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(methoxycarbonyl)phenol and cyclopropylmethanol.
Formation of Cyclopropylmethoxy Intermediate: The phenol group is first protected by converting it into a cyclopropylmethoxy group using cyclopropylmethanol and a suitable base.
Bromination: The protected phenol is then brominated to introduce a bromine atom at the 3-position.
Borylation: The brominated intermediate undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the desired boronic acid compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites and modulate enzyme activity.
Comparison with Similar Compounds
Similar compounds to (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid include:
3-Methoxyphenylboronic acid: This compound lacks the cyclopropylmethoxy and methoxycarbonyl groups, making it less versatile in certain applications.
4-Formylphenylboronic acid: This compound has a formyl group instead of the methoxycarbonyl group, which affects its reactivity and applications.
Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but lacking the additional functional groups that provide unique properties to this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific synthetic and research applications, distinguishing it from other boronic acid derivatives.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)-5-methoxycarbonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO5/c1-17-12(14)9-4-10(13(15)16)6-11(5-9)18-7-8-2-3-8/h4-6,8,15-16H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVJRMZLXKZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2CC2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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